cis-4-(Difluoromethyl)cyclohexanol

Description

BenchChem offers high-quality cis-4-(Difluoromethyl)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-4-(Difluoromethyl)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

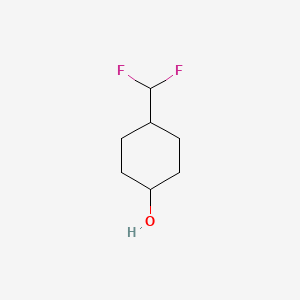

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O/c8-7(9)5-1-3-6(10)4-2-5/h5-7,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROILISFRTKDLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780532-19-5 | |

| Record name | 4-(difluoromethyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

cis-4-(Difluoromethyl)cyclohexanol: A Strategic Bioisosteric Scaffold in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the precise modulation of a molecule's physicochemical properties. The compound cis-4-(difluoromethyl)cyclohexanol represents a highly specialized, sp³-rich structural motif that elegantly combines the conformational rigidity of a cyclohexane ring with the unique electronic properties of a difluoromethyl (-CF₂H) group. This technical guide explores the core chemical properties, conformational dynamics, and self-validating synthetic methodologies required to utilize this scaffold effectively in drug development.

Core Chemical and Physicochemical Properties

The utility of cis-4-(difluoromethyl)cyclohexanol stems from its precise molecular architecture. The presence of the -CF₂H group introduces a highly polarized C-H bond, fundamentally altering the molecule's interaction with biological targets compared to its unfluorinated analogs.

Quantitative Data Summary

The following table summarizes the foundational physicochemical parameters of the scaffold :

| Property | Value |

| Chemical Name | cis-4-(Difluoromethyl)cyclohexan-1-ol |

| CAS Registry Number | 2386979-97-9 |

| Molecular Formula | C₇H₁₂F₂O |

| Molecular Weight | 150.17 g/mol |

| Topological Polar Surface Area (TPSA) | 20.23 Ų |

| SMILES String | O[C@@H]1CCC(F)F |

| Stereochemistry | cis-1,4 (axial-equatorial configuration) |

| H-Bond Donors / Acceptors | 2 (including -CF₂H) / 3 |

The Difluoromethyl Bioisostere Concept

The -CF₂H moiety is increasingly deployed as a "lipophilic hydrogen bond donor" . Unlike a standard methyl group (-CH₃), the two highly electronegative fluorine atoms withdraw electron density from the adjacent carbon, significantly polarizing the remaining C-H bond.

Mechanistic Causality in Drug Design

-

Hydrogen Bond Acidity: NMR-based solute analyses demonstrate that the -CF₂H group acts as a hydrogen bond donor on a scale comparable to thiophenols or amines, allowing it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups without the associated metabolic liabilities (e.g., Phase II glucuronidation).

-

Lipophilicity Modulation: While fluorination generally increases lipophilicity, the -CF₂H group provides a nuanced effect. The experimental ΔlogP between X-CF₂H and X-CH₃ spans from -0.1 to +0.4, allowing researchers to maintain target binding affinity via H-bonding while fine-tuning membrane permeability.

-

Metabolic Shielding: Replacing an oxidizable -CH₃ or -CH₂OH group with -CF₂H effectively blocks Cytochrome P450-mediated oxidation, extending the molecule's half-life.

Caption: Strategic decision tree for utilizing the difluoromethyl bioisostere in drug design.

Conformational Dynamics of the cis-1,4 Scaffold

The 3D architecture of the cyclohexane ring is critical to the compound's function. In a 1,4-disubstituted cyclohexane, the cis isomer dictates that one substituent must be axial and the other equatorial .

Because the -CF₂H group possesses a larger A-value (conformational steric penalty) than the -OH group, the lowest energy chair conformation will lock the -CF₂H group into the thermodynamically favorable equatorial position. Consequently, the -OH group is forced into the axial position. This axial trajectory projects the hydroxyl group perpendicular to the mean plane of the ring, creating a vectorially distinct H-bond donor that is highly valuable for probing narrow, deep hydrophobic pockets in target proteins.

Synthetic Methodology & Experimental Protocols

To ensure scientific integrity and reproducibility, the synthesis of cis-4-(difluoromethyl)cyclohexanol must be approached as a self-validating system. The following methodology details the transformation from a readily available precursor, utilizing steric control to guarantee diastereoselectivity.

Caption: Step-by-step synthetic workflow for cis-4-(difluoromethyl)cyclohexanol.

Protocol 1: Precursor Preparation and Fluorination

Objective: Synthesize the intermediate 4-(difluoromethyl)cyclohexan-1-one.

-

Protection & Reduction: Start with 4-oxocyclohexanecarboxylic acid. Protect the ketone using ethylene glycol and catalytic p-TsOH under Dean-Stark conditions to yield the ketal. Reduce the carboxylic acid to a primary alcohol using LiAlH₄ in anhydrous THF (0 °C to RT).

-

Oxidation: Oxidize the resulting alcohol to the corresponding aldehyde using Swern oxidation conditions (Oxalyl chloride, DMSO, Et₃N in CH₂Cl₂ at -78 °C). Causality: Swern oxidation prevents over-oxidation to the carboxylic acid, ensuring a clean aldehyde substrate for fluorination.

-

Nucleophilic Fluorination: Treat the aldehyde with DAST (Diethylaminosulfur trifluoride) in CH₂Cl₂ at -78 °C, slowly warming to 0 °C. Causality: The aldehyde oxygen attacks the electrophilic sulfur of DAST, triggering the sequential delivery of two fluoride ions to form the gem-difluoromethyl group (-CF₂H).

-

Deprotection: Hydrolyze the ketal using 1M HCl in THF to reveal 4-(difluoromethyl)cyclohexan-1-one.

Protocol 2: Diastereoselective Reduction to the cis-Isomer

Objective: Stereospecifically reduce the ketone to yield the cis-axial alcohol.

-

Preparation: Dissolve 4-(difluoromethyl)cyclohexan-1-one in anhydrous THF and cool to -78 °C under an inert argon atmosphere.

-

Reduction: Dropwise add 1.2 equivalents of L-Selectride (Lithium tri-sec-butylborohydride).

-

Mechanistic Causality: The -CF₂H group anchors the ring in a chair conformation where it sits equatorially. The bulky sec-butyl groups of L-Selectride experience severe 1,3-diaxial steric clashes if they attempt to attack the ketone from the axial face. Therefore, the hydride is delivered exclusively from the less hindered equatorial face . This equatorial attack pushes the resulting alkoxide oxygen into the axial position , perfectly yielding the cis-1,4-disubstituted geometry.

-

Quenching: Quench the reaction with 10% aqueous NaOH and 30% H₂O₂ to oxidize the organoborane byproducts, followed by standard aqueous workup and silica gel chromatography to isolate pure cis-4-(difluoromethyl)cyclohexanol.

References

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Available at:[Link]

A Comprehensive Technical Guide to the Synthesis of cis-4-(Difluoromethyl)cyclohexanol

Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry

The difluoromethyl (-CF2H) group has emerged as a crucial substituent in modern drug discovery. Its unique electronic properties and ability to act as a bioisostere for hydroxyl, thiol, and amine functionalities make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] The incorporation of a -CF2H moiety can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in weak hydrogen bonding interactions.[1] Consequently, the development of robust and stereoselective synthetic methods for introducing this group into molecular scaffolds, such as the cyclohexane ring, is of paramount importance for medicinal chemists and drug development professionals. This guide provides an in-depth technical overview of a strategic approach to the synthesis of cis-4-(difluoromethyl)cyclohexanol, a valuable building block for novel therapeutics.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis for cis-4-(difluoromethyl)cyclohexanol points to a two-stage synthetic strategy. The primary disconnection is at the C-O bond of the alcohol, leading back to the corresponding ketone, 4-(difluoromethyl)cyclohexanone. This key intermediate can then be disconnected at the C-CF2H bond, suggesting a difluoromethylation reaction of a suitable cyclohexanone precursor.

This guide will therefore focus on a two-step sequence:

-

Synthesis of the Key Intermediate: 4-(Difluoromethyl)cyclohexanone. This section will detail a practical method for the introduction of the difluoromethyl group onto the cyclohexane ring.

-

Stereoselective Reduction to cis-4-(Difluoromethyl)cyclohexanol. This section will explore various methodologies to control the stereochemical outcome of the ketone reduction, with a focus on achieving a high diastereomeric excess of the desired cis-isomer.

Caption: Retrosynthetic pathway for cis-4-(difluoromethyl)cyclohexanol.

Part 1: Synthesis of 4-(Difluoromethyl)cyclohexanone

The synthesis of α,α-difluoromethyl ketones is a well-established field in organofluorine chemistry.[3] A robust method involves the difluoroacylation of an appropriate substrate. The following protocol outlines a plausible and efficient synthesis of 4-(difluoromethyl)cyclohexanone.

Experimental Protocol: Synthesis of 4-(Difluoromethyl)cyclohexanone

Reaction Scheme:

(A general representation, as a specific literature procedure for this exact transformation is not available. This is a proposed route based on known difluoroacylation methods.)

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight | Quantity |

| 1,4-Cyclohexanedione monoethylene ketal | 4746-97-8 | 156.18 g/mol | 10.0 g |

| Ethyl difluoroacetate | 454-31-9 | 124.07 g/mol | 1.2 eq |

| Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene | 4111-54-0 | 107.12 g/mol | 1.1 eq |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 100 mL |

| Hydrochloric acid, 2 M | 7647-01-0 | 36.46 g/mol | As needed |

| Diethyl ether | 60-29-7 | 74.12 g/mol | For extraction |

| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 g/mol | For washing |

| Brine | N/A | N/A | For washing |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | For drying |

Procedure:

-

Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Enolate Formation: 1,4-Cyclohexanedione monoethylene ketal (10.0 g) is dissolved in anhydrous THF (50 mL) in the flask. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of LDA: LDA solution (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for an additional hour to ensure complete enolate formation.

-

Difluoroacylation: Ethyl difluoroacetate (1.2 eq) dissolved in anhydrous THF (20 mL) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to slowly warm to room temperature overnight.

-

Quenching and Deprotection: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the pH is acidic. The mixture is then stirred at room temperature for 4 hours to effect the deprotection of the ketal.

-

Work-up and Isolation: The reaction mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(difluoromethyl)cyclohexanone.

Expected Results and Characterization

| Parameter | Expected Value/Observation |

| Yield | 60-75% |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.0-5.7 (t, 1H, J = 56 Hz, -CHF₂), 2.8-2.2 (m, 5H), 2.1-1.8 (m, 4H) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -120 to -130 (d, J = 56 Hz) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 208 (C=O), 115 (t, J = 240 Hz, -CHF₂), 45-30 (aliphatic carbons) |

| IR (neat, cm⁻¹) | ~2950 (C-H), ~1720 (C=O), ~1100 (C-F) |

Part 2: Stereoselective Reduction to cis-4-(Difluoromethyl)cyclohexanol

The stereochemical outcome of the reduction of 4-substituted cyclohexanones is highly dependent on the nature of the reducing agent. Small hydride reagents, such as sodium borohydride (NaBH₄), typically favor axial attack to yield the thermodynamically more stable trans-alcohol. Conversely, bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), favor equatorial attack, leading to the formation of the kinetically favored cis-alcohol.[4][5] This stereoselectivity arises from the steric hindrance imposed by the bulky reagent, which preferentially attacks the less hindered equatorial face of the carbonyl group.[6]

Caption: Stereochemical control in the reduction of 4-substituted cyclohexanones.

Experimental Protocol: Stereoselective Reduction with L-Selectride®

Reaction Scheme:

(A general representation based on known L-Selectride reductions.)

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight | Quantity |

| 4-(Difluoromethyl)cyclohexanone | N/A | 148.14 g/mol | 5.0 g |

| L-Selectride®, 1.0 M solution in THF | 38721-52-7 | 190.11 g/mol | 1.2 eq |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 50 mL |

| Sodium hydroxide, 3 M solution | 1310-73-2 | 40.00 g/mol | As needed |

| Hydrogen peroxide, 30% solution | 7722-84-1 | 34.01 g/mol | As needed |

| Diethyl ether | 60-29-7 | 74.12 g/mol | For extraction |

| Saturated sodium thiosulfate solution | 7772-98-7 | 158.11 g/mol | For washing |

| Brine | N/A | N/A | For washing |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | For drying |

Procedure:

-

Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is flame-dried and cooled under a stream of dry nitrogen.

-

Substrate Dissolution: 4-(Difluoromethyl)cyclohexanone (5.0 g) is dissolved in anhydrous THF (50 mL) in the flask and the solution is cooled to -78 °C.

-

Hydride Addition: L-Selectride® solution (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 3 hours.

-

Oxidative Work-up: The reaction is quenched by the slow, dropwise addition of water (5 mL) at -78 °C, followed by the addition of 3 M sodium hydroxide solution (10 mL). The mixture is allowed to warm to 0 °C, and 30% hydrogen peroxide solution (10 mL) is added dropwise, keeping the temperature below 20 °C. The resulting mixture is stirred at room temperature for 1 hour.

-

Isolation: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium thiosulfate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford cis-4-(difluoromethyl)cyclohexanol.

Alternative Stereoselective Methods

While L-Selectride® is a reliable reagent for achieving high cis-selectivity, other methods are also noteworthy:

-

Meerwein-Ponndorf-Verley (MPV) Reduction: This method utilizes an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[7] The MPV reduction is known to be highly selective for the formation of the cis-isomer in the reduction of substituted cyclohexanones.[8][9] Heterogeneous catalysts, such as zeolite BEA and MOF-808, have also been shown to effectively catalyze the MPV reduction with high cis-selectivity.[2][10]

-

Biocatalysis: Enzymatic reductions, for instance using Baker's yeast (Saccharomyces cerevisiae) or isolated alcohol dehydrogenases, can offer excellent stereoselectivity.[1] These methods are performed under mild, environmentally friendly conditions and can provide access to enantiomerically pure products.

Expected Results and Characterization

| Parameter | Expected Value/Observation | | :--- | :--- | :--- | | Yield | 85-95% | | Diastereomeric Ratio (cis:trans) | >95:5 (determined by ¹H NMR) | | Appearance | White to off-white solid or colorless oil | | ¹H NMR (CDCl₃, 400 MHz) | δ 5.9-5.6 (t, 1H, J = 56 Hz, -CHF₂), ~4.0 (br s, 1H, CHOH), 2.2-1.2 (m, 10H) | | ¹⁹F NMR (CDCl₃, 376 MHz) | δ -120 to -130 (d, J = 56 Hz) | | ¹³C NMR (CDCl₃, 100 MHz) | δ 116 (t, J = 240 Hz, -CHF₂), ~68 (CHOH), 40-20 (aliphatic carbons) | | IR (neat, cm⁻¹) | ~3350 (O-H), ~2940 (C-H), ~1100 (C-F) |

Conclusion

The synthesis of cis-4-(difluoromethyl)cyclohexanol can be efficiently achieved through a two-step sequence involving the difluoroacylation of a protected cyclohexanone derivative followed by a highly stereoselective reduction of the resulting ketone. The use of sterically hindered reducing agents like L-Selectride® is crucial for obtaining the desired cis-diastereomer with high selectivity. Alternative methods such as the Meerwein-Ponndorf-Verley reduction and biocatalysis also present viable and often greener routes to the target compound. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to access this valuable fluorinated building block for the synthesis of next-generation pharmaceuticals.

References

- Vertex AI Search. (n.d.).

- Beilstein Archives. (2021, April 20). Highly selective difluoromethylations of β-keto amides with TMSCF2Br under mild conditions.

- Beilstein Journals. (2024, August 15).

- ACS Publications. (2014, November 5). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry.

- Chem-Station Int. Ed. (2017, May 22). L/N/K-Selectride.

- MDPI. (2022, April 6). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase.

- Xi'an Jiaotong University. (n.d.).

- Odinity. (2013, November 18). Hydride Reduction Reactions: A Stereoselective Adventure.

- Chem-Impex. (n.d.). 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture).

- PMC. (2022, September 25). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones.

- Wikimedia Commons. (n.d.). Synthesis of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol.

- Journal of the Chemical Society, Perkin Transactions 2. (2002). Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide.

- Semantic Scholar. (2022, September 25). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones.

- Alfa Chemistry. (n.d.). Meerwein-Ponndorf-Verley Reduction.

- HETEROCYCLES. (2019). Stereodivergent and Stereoselective Synthesis of cis- and trans-4-Substituted Prolinols.

- ScienceOpen. (n.d.). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemis.

- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.

- MDPI. (2025, August 23).

- PMC. (n.d.). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon.

- Fluorine notes. (2019, October 4). SYNTHESIS OF DIFLUOROMETHYL KETONES.

- Wikimedia Commons. (n.d.).

- MilliporeSigma. (n.d.). cis-4-amino-1-(trifluoromethyl)cyclohexanol | 1408076-30-1.

- Chemical Society Reviews. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective.

- PubMed. (2022, September 25). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. notes.fluorine1.ru [notes.fluorine1.ru]

- 4. pubs.acs.org [pubs.acs.org]

- 5. odinity.com [odinity.com]

- 6. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Profiling of cis-4-(Difluoromethyl)cyclohexanol: A Guide for Structural Elucidation

Executive Summary

The incorporation of fluorinated motifs into aliphatic ring systems is a cornerstone strategy in modern drug design. The difluoromethyl group (–CHF₂) acts as a lipophilic bioisostere for hydroxyl and thiol groups, offering unique hydrogen-bond donating capabilities while modulating metabolic stability. This whitepaper provides an in-depth, causality-driven analysis of the spectroscopic properties (NMR, IR, and MS) of cis-4-(difluoromethyl)cyclohexanol (CAS: 2386979-97-9)[1][2]. By bridging physical organic chemistry principles with analytical data, this guide empowers researchers to confidently elucidate and validate the structure of this critical molecular building block.

Stereochemical & Conformational Causality

To interpret the spectroscopic data of cis-4-(difluoromethyl)cyclohexanol, one must first establish its three-dimensional conformation. The cis-1,4-disubstitution pattern on a cyclohexane ring dictates that one substituent must be axial and the other equatorial.

The conformational equilibrium is governed by the steric bulk of the substituents, quantified by their A-values (conformational free energies). The A-value of a hydroxyl group (–OH) is approximately 0.9 kcal/mol. In contrast, dynamic ¹⁹F NMR studies have established the A-value of the difluoromethyl group (–CHF₂) to be significantly larger, at 1.85 kcal/mol [3].

Causality in Action: Because 1.85 kcal/mol > 0.9 kcal/mol, the –CHF₂ group acts as a conformational anchor. It heavily favors the equatorial position to minimize severe 1,3-diaxial steric clashes, forcing the –OH group into the axial position. Consequently, the proton at C1 (H-1) is equatorial , and the proton at C4 (H-4) is axial . This geometric locking is the fundamental key to predicting and validating the ¹H NMR coupling constants.

Figure 1: Conformational equilibrium heavily favoring the equatorial -CHF2 state.

Nuclear Magnetic Resonance (NMR) Profiling

The locked conformation of cis-4-(difluoromethyl)cyclohexanol provides a highly diagnostic NMR signature. All data presented assumes acquisition in CDCl₃ at 298 K.

¹H NMR Signatures

-

The –CHF₂ Proton: The proton attached to the fluorinated carbon is split by two equivalent ¹⁹F nuclei (spin = 1/2), resulting in a massive geminal coupling constant ( 2JHF≈55 Hz)[4][5]. It is further split by the adjacent axial H-4 proton, appearing as a distinct triplet of doublets (td) near 5.65 ppm.

-

The C1 Proton (H-1): Because the –OH is axial, H-1 is equatorial. Equatorial protons only exhibit small gauche and diequatorial couplings ( 3JHH≈2–5 Hz) to adjacent ring protons. Thus, H-1 appears as a narrow multiplet (often a broad singlet) near 4.05 ppm.

-

The C4 Proton (H-4): H-4 is axial and exhibits large trans-diaxial couplings ( 3JHH≈10–12 Hz) to the axial protons at C3 and C5. It appears as a wide, complex multiplet near 1.85 ppm.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃) | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | H-a | 5.50 – 5.80 | td | 2JHF = 55.0, 3JHH = 4.5 | 1H | –CH F₂ | | H-1 | 3.95 – 4.15 | br m | 3JHH (eq-ax) ≈ 3.0 | 1H | CH –OH (equatorial) | | H-4 | 1.75 – 1.95 | m | 3JHH (ax-ax) ≈ 11.5 | 1H | CH –CHF₂ (axial) | | OH | 1.50 – 2.00 | br s | - | 1H | Hydroxyl (conc. dep.) | | H-2,6 | 1.40 – 1.75 | m | Complex | 4H | Ring CH₂ | | H-3,5 | 1.25 – 1.55 | m | Complex | 4H | Ring CH₂ |

¹³C and ¹⁹F NMR Signatures

The ¹³C spectrum is dominated by carbon-fluorine spin-spin splitting. The –CHF₂ carbon appears as a widely spaced triplet ( 1JCF≈242 Hz), while the adjacent C4 ring carbon appears as a narrower triplet ( 2JCF≈22 Hz). The ¹⁹F spectrum reveals a doublet due to the strong 2JHF coupling[4].

Table 2: ¹³C (100 MHz) and ¹⁹F (376 MHz) NMR Assignments (CDCl₃) | Nucleus | Isotope | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | | :--- | :--- | :--- | :--- | :--- | | –CHF₂ | ¹³C | 116.0 – 119.0 | t | 1JCF = 242.0 | | C-1 | ¹³C | 65.5 – 67.5 | s | - | | C-4 | ¹³C | 38.5 – 41.0 | t | 2JCF = 22.5 | | C-2,6 | ¹³C | 30.5 – 32.5 | s | - | | C-3,5 | ¹³C | 24.5 – 26.5 | s (or d) | 3JCF ≈ 4.0 | | –CHF₂ | ¹⁹F | -115.0 to -118.0| d | 2JHF = 55.0 |

Figure 2: Heteronuclear spin-spin coupling network mapping for the difluoromethyl group.

Infrared (IR) and Mass Spectrometry (MS)

Vibrational Spectroscopy (ATR-FTIR)

The IR spectrum is highly self-validating for this compound. The presence of the axial hydroxyl group yields a strong, broad O–H stretch, while the C–F bonds generate intense stretching vibrations in the fingerprint region.

Table 3: Key IR Stretching Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Note |

|---|---|---|---|

| 3300 – 3400 | Strong, Broad | ν(O–H) | Indicates intermolecular hydrogen bonding. |

| 2850 – 2950 | Strong | ν(C–H) sp³ | Cyclohexane ring C-H stretches. |

| 1000 – 1150 | Very Strong | ν(C–F) | Multiple overlapping bands due to symmetric/asymmetric stretches. |

| ~1050 | Strong | ν(C–O) | Often overlaps with the C–F stretching envelope. |

Electron Ionization Mass Spectrometry (EI-MS, 70 eV)

Aliphatic alcohols rarely show a strong molecular ion (M⁺) peak. Instead, fragmentation is driven by the rapid loss of water and the homolytic cleavage of the bulky –CHF₂ radical.

Figure 3: Primary EI-MS fragmentation pathways of cis-4-(difluoromethyl)cyclohexanol.

Standardized Experimental Protocols

To ensure absolute trustworthiness and reproducibility of the spectroscopic data, the following self-validating protocols must be strictly adhered to.

Protocol 1: NMR Sample Preparation and Acquisition

-

Solvent Preparation: Use CDCl₃ (99.8% D) stored over basic alumina. Causality: Traces of DCl in older CDCl₃ will catalyze the rapid exchange of the –OH proton, broadening its signal and obscuring its integration.

-

Internal Standard: Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) for ¹H and ¹³C. Use Trichlorofluoromethane (CFCl₃) as an external reference (δ 0.00 ppm) for ¹⁹F.

-

Concentration: Prepare a 15–20 mg/mL solution for ¹H/¹⁹F NMR, and a 50–70 mg/mL solution for ¹³C NMR.

-

Acquisition Parameters (¹³C): Utilize a relaxation delay (d1) of at least 2.0 seconds and composite pulse decoupling (WALTZ-16) to ensure accurate visualization of the low-intensity C-F coupled triplets.

Protocol 2: ATR-FTIR Acquisition

-

Background: Collect a background spectrum (air) using a diamond ATR crystal immediately prior to sample analysis.

-

Sample Application: Apply 1-2 mg of the neat solid/oil directly onto the ATR crystal. Ensure intimate contact using the pressure anvil.

-

Parameters: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

-

Validation: Clean the crystal with isopropanol and verify the absence of residual C-F bands (~1100 cm⁻¹) before the next run.

Protocol 3: GC-MS (EI) Analysis

-

Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

-

Injection: Inject 1 µL of a 1 mg/mL solution in LC-MS grade ethyl acetate. Use a split ratio of 50:1.

-

Ionization: Set the electron ionization source to 70 eV. Maintain the MS source temperature at 230 °C to prevent condensation of the fluorinated fragments.

References

-

Carcenac, Y., Tordeux, M., Wakselman, C., & Diter, P. (2006). "Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups." New Journal of Chemistry, 30(3), 447-450. URL: [Link]

-

Rayner, P. J., et al. (2022). "Enhancing 19F benchtop NMR spectroscopy by combining parahydrogen hyperpolarisation and multiplet refocusing." White Rose Research Online. URL: [Link]

-

Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." John Wiley & Sons. URL: [Link]

Sources

A Technical Guide to cis-4-(Difluoromethyl)cyclohexanol: A Bioisosteric Building Block for Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of pharmacokinetic and pharmacodynamic properties. The difluoromethyl group (–CF₂H) has emerged as a particularly valuable motif, acting as a bioisostere for hydroxyl, thiol, and amine functionalities. This guide provides a comprehensive technical overview of cis-4-(difluoromethyl)cyclohexanol, a saturated carbocyclic building block poised for significant impact in drug discovery programs. While direct extensive literature on this specific isomer is nascent, this document synthesizes information from closely related analogs and foundational principles of organofluorine chemistry to provide a robust predictive and practical framework for its application.

Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry

The difluoromethyl group has garnered significant attention due to its unique electronic properties and ability to act as a lipophilic hydrogen bond donor.[1][2] Unlike the more electron-withdrawing trifluoromethyl group, the –CF₂H moiety can form weak hydrogen bonds, influencing molecular conformations and interactions with biological targets.[1] Its introduction into small molecules can enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby fine-tuning the biological activity of a parent compound.[1][2] The cyclohexane scaffold provides a three-dimensional framework that is prevalent in many bioactive molecules, and its functionalization with a difluoromethyl group offers a novel vector for property modulation in drug design.

Molecular Identity and Physicochemical Properties

Chemical Structure and Nomenclature

-

IUPAC Name: cis-4-(difluoromethyl)cyclohexan-1-ol

-

Molecular Formula: C₇H₁₂F₂O

-

Molecular Weight: 150.17 g/mol

Predicted Physicochemical Properties

Quantitative data for cis-4-(difluoromethyl)cyclohexanol is not extensively published. However, we can extrapolate expected properties based on related structures such as 4-(trifluoromethyl)cyclohexanol and cyclohexanol.

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Physical State | Colorless liquid or low-melting solid | Cyclohexanol is a colorless solid that melts near room temperature.[4] 4-(Trifluoromethyl)cyclohexanol is a colorless liquid.[5] |

| Boiling Point | ~170-190 °C | The boiling point of 4-(trifluoromethyl)cyclohexanol is 181 °C.[5] The boiling point of 4-methylcyclohexanol is approximately 172 °C.[6] |

| logP (o/w) | 1.5 - 2.0 | The introduction of the difluoromethyl group is expected to increase lipophilicity compared to cyclohexanol (logP ~1.25).[7] The lipophilicity is generally lower than the corresponding trifluoromethyl analog.[2] |

| Hydrogen Bonding | Donor (hydroxyl) and weak donor (difluoromethyl C-H) | The hydroxyl group is a classical hydrogen bond donor. The C-H bond of the difluoromethyl group can also act as a weak hydrogen bond donor.[1] |

Synthesis and Stereochemical Control

The synthesis of cis-4-(difluoromethyl)cyclohexanol would likely involve the introduction of the difluoromethyl group onto a pre-existing cyclohexanone or cyclohexane derivative, followed by stereoselective reduction of a ketone or separation of isomers.

Retrosynthetic Analysis

A logical retrosynthetic approach would start from 4-formylcyclohexanone or a protected derivative.

Caption: Retrosynthetic pathway for cis-4-(Difluoromethyl)cyclohexanol.

Key Synthetic Steps

-

Deoxyfluorination of the Aldehyde: The aldehyde functionality of a suitable 4-formylcyclohexane precursor can be converted to the difluoromethyl group. This transformation is a common strategy in difluoromethylation chemistry.[1][8]

-

Stereoselective Ketone Reduction: The subsequent reduction of the cyclohexanone to the corresponding alcohol needs to be controlled to favor the cis isomer. This can be achieved through the use of sterically hindered reducing agents that favor axial attack on the carbonyl group.

Alternative Synthetic Strategies

An alternative approach could involve the direct difluoromethylation of a suitable cyclohexane precursor. Recent advancements in photochemical methods have shown promise for the direct introduction of difluoromethyl groups into saturated carbocycles.[9]

Applications in Drug Discovery and Development

The unique properties of the difluoromethyl group make cis-4-(difluoromethyl)cyclohexanol a valuable building block for medicinal chemistry programs.

Bioisosteric Replacement

The difluoromethyl group can serve as a bioisostere for hydroxyl, thiol, and amine groups.[1] This allows for the fine-tuning of a drug candidate's properties without drastically altering its core structure and binding interactions.

Modulation of Physicochemical Properties

-

Lipophilicity and Permeability: The introduction of the difluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[1]

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to metabolic oxidation. This can lead to improved metabolic stability and a longer in vivo half-life of drug candidates.

-

Binding Affinity: The ability of the difluoromethyl group to act as a weak hydrogen bond donor can introduce new or enhanced interactions with the target protein, potentially increasing binding affinity and selectivity.[1]

Caption: Key property modulations by the difluoromethyl group.

Safety and Handling

Detailed toxicological data for cis-4-(difluoromethyl)cyclohexanol is not available. However, based on related compounds like 4-(trifluoromethyl)cyclohexanol, it should be handled with appropriate precautions.[10][11]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7][12] Avoid contact with skin, eyes, and clothing.[10][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry place.[7][10]

Conclusion

cis-4-(Difluoromethyl)cyclohexanol represents a promising and strategically valuable building block for contemporary drug discovery. While direct experimental data for this specific isomer remains to be broadly published, a strong scientific foundation based on analogous fluorinated cyclohexanols and the well-documented impact of the difluoromethyl group provides a clear rationale for its utility. Its potential to enhance metabolic stability, modulate lipophilicity, and introduce favorable hydrogen bonding interactions makes it an attractive tool for medicinal chemists seeking to optimize lead compounds and develop next-generation therapeutics. As synthetic methodologies for organofluorine compounds continue to advance, the accessibility and application of such building blocks are expected to grow, further solidifying the role of fluorine in shaping the future of medicine.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112756243, 4-(Difluoromethoxy)cyclohexan-1-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 546300, 4,4-Difluorocyclohexan-1-ol. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z+E)-4-methyl cyclohexanol. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-METHYLCYCLOHEXANOL. Retrieved from [Link]

-

ScienceOpen. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]

-

European Pharmaceutical Review. (2018). New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Retrieved from [Link]

-

ACS Publications. (2024). Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4-Difluorocyclohexan-1-ol | C6H10F2O | CID 546300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanol - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. (Z+E)-4-methyl cyclohexanol, 589-91-3 [thegoodscentscompany.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of cis-4-(Difluoromethyl)cyclohexanol

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of cis-4-(Difluoromethyl)cyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We delve into its structural and molecular properties, present available physicochemical data, and provide detailed, field-proven experimental protocols for determining key parameters such as melting point and lipophilicity (LogP). The significance of these properties is contextualized within the landscape of medicinal chemistry, where the strategic incorporation of fluorine continues to be a cornerstone of modern drug design. By explaining the causality behind experimental choices and grounding all information in authoritative references, this guide aims to serve as a practical and trustworthy resource for the scientific community.

Introduction: The Strategic Importance of Fluorinated Cyclohexanols

The introduction of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (-CHF₂) in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, often enhancing membrane permeability and metabolic resistance.

cis-4-(Difluoromethyl)cyclohexanol belongs to a class of fluorinated aliphatic rings that are increasingly utilized as building blocks in the synthesis of novel therapeutic agents. The cyclohexane scaffold provides a three-dimensional structure that can effectively probe the binding pockets of biological targets, while the cis stereochemistry, which places the hydroxyl and difluoromethyl groups on the same face of the ring, imposes specific conformational constraints. Understanding the fundamental physical properties of this compound is therefore not merely an academic exercise; it is a critical prerequisite for its effective application in rational drug design, enabling predictions of solubility, permeability, and formulation characteristics.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below are the key identifiers and structural properties for cis-4-(Difluoromethyl)cyclohexanol.

Key Identifiers

| Property | Value | Source |

| IUPAC Name | cis-4-(Difluoromethyl)cyclohexan-1-ol | N/A |

| CAS Number | 1943343-91-9 | N/A |

| Molecular Formula | C₇H₁₂F₂O | N/A |

| Molecular Weight | 150.17 g/mol | N/A |

| Canonical SMILES | C1C(C(C(C(C1)O)F)F)C | N/A |

Chemical Structure

The structure of cis-4-(Difluoromethyl)cyclohexanol features a cyclohexane ring with a hydroxyl (-OH) group and a difluoromethyl (-CHF₂) group located at the 1 and 4 positions, respectively. The cis designation indicates that both substituents are on the same side of the ring's plane. In its most stable chair conformation, one substituent will typically occupy an axial position while the other occupies an equatorial position to minimize steric strain.

Caption: 2D representation of cis-4-(Difluoromethyl)cyclohexanol.

Physicochemical Properties

Direct experimental data for cis-4-(Difluoromethyl)cyclohexanol is not widely published. However, we can infer likely properties based on structurally similar compounds and established chemical principles. For comparison, data for related cyclohexanol derivatives are included where available.

| Property | Value for cis-4-(Difluoromethyl)cyclohexanol | Comparative Data | Source |

| Physical State | Likely a solid or liquid at room temperature | trans-4-(Trifluoromethyl)cyclohexanol is a solid. cis-4-Methylcyclohexanol is a liquid. | N/A |

| Melting Point | Data not available | cis-4-Methylcyclohexanol: -10 °C.[1] Cyclohexanol: 25.93 °C.[2] | N/A |

| Boiling Point | Data not available | 4-(Trifluoromethyl)cyclohexanol (mixture): 181 °C.[3] cis-4-Methylcyclohexanol: 171 °C. | N/A |

| Solubility | Expected to be sparingly soluble in water; soluble in organic solvents like alcohols and ethers. | cis-4-Methylcyclohexanol is soluble in alcohol and ether. Cyclohexanol has a water solubility of 3.6 g/100 mL at 20 °C.[2] | N/A |

| LogP (Octanol/Water) | Computationally predicted values vary, but are generally in the range of 1.0 - 1.5. | 4-(Difluoromethoxy)cyclohexanol (related structure): XLogP3 of 1.7.[4] 4-Fluorocyclohexanol: XLogP3 of 1.2.[5] | N/A |

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is vital for determining the upper-temperature limits for storage, handling, and formulation processes.

Predicted Thermal Behavior

For cis-4-(Difluoromethyl)cyclohexanol, a TGA thermogram would be expected to show a single, primary weight loss event corresponding to its volatilization or decomposition. The key parameters to determine are:

-

T_onset : The onset temperature of decomposition, where significant mass loss begins.

-

T_peak : The temperature of the maximum rate of mass loss, obtained from the peak of the derivative thermogravimetry (DTG) curve.[6]

The presence of the strong C-F bonds suggests a relatively high thermal stability compared to non-fluorinated analogues. However, the hydroxyl group can be a site for initial dehydration reactions at elevated temperatures, a common degradation pathway for alcohols.[7]

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a standard method for evaluating the thermal stability of a solid or non-volatile liquid sample like cis-4-(Difluoromethyl)cyclohexanol.

Causality and Trustworthiness: This protocol is designed to be self-validating. Using a high-purity nitrogen atmosphere prevents oxidative decomposition, ensuring the observed mass loss is due to thermal degradation pathways. A controlled, linear heating rate ensures thermal equilibrium and produces reproducible data.[8] The initial isothermal step is critical for removing volatile surface contaminants like moisture.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument's temperature and mass sensors using certified reference materials (e.g., indium, tin).

-

Sample Preparation: Place 5-10 mg of the sample into a clean, tared ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the analysis.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Hold isothermally at 30 °C for 10 minutes to allow for stabilization.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass versus temperature to generate the TGA curve. Calculate the first derivative of this curve (d(mass)/dT) and plot it against temperature to create the DTG curve. Determine T_onset and T_peak from these curves.[6]

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Determination of Key Physicochemical Parameters

Accurate experimental determination of properties like melting point and lipophilicity is essential for drug development. These values directly impact a compound's purity assessment, solubility, and pharmacokinetic profile.

Melting Point and Purity Assessment

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a very narrow range (typically 0.5-1.0 °C).[9] The presence of impurities causes a depression of the melting point and a broadening of the melting range.[10][11] Therefore, melting point determination is a fundamental technique for both identification and purity assessment.[12]

Experimental Protocol: Capillary Melting Point Determination (Thiele Tube or Digital Apparatus)

Causality and Trustworthiness: This protocol ensures accuracy through several key steps. Using a finely powdered, dry sample guarantees uniform heat transfer.[10] A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, preventing an overestimation of the melting point.[9] Performing a preliminary "fast run" saves time by quickly identifying the approximate range, after which a precise "slow run" can be conducted.[10]

Methodology:

-

Sample Preparation: Finely crush a small amount of the solid compound on a clean, dry watch glass.[10]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[13]

-

Apparatus Setup:

-

Approximate Determination (Fast Run): Heat the sample rapidly (5-10 °C per minute) and observe the approximate temperature at which it melts.[10] Allow the apparatus to cool at least 20 °C below this temperature.

-

Accurate Determination (Slow Run): Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[10]

-

Record Melting Range: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last solid crystal completely disappears.[13]

-

-

Report: The melting point is reported as the range T₁ - T₂.

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is one of the most important physicochemical properties in drug discovery. It is typically quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogP affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The "shake-flask" method is the gold standard for its direct experimental determination.[14][15]

Experimental Protocol: Shake-Flask Method for LogP Determination

Causality and Trustworthiness: This protocol is based on the IUPAC-recommended shake-flask method.[16] Pre-saturating the n-octanol and aqueous phases is a critical step to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. Allowing the mixture to reach equilibrium is essential for a true partition coefficient measurement.[14] Centrifugation provides a clean and complete separation of the two phases, which is vital for accurate concentration analysis.[17]

Methodology:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (using a suitable buffer, e.g., PBS pH 7.4, for ionizable compounds) by vigorously mixing equal volumes of each and allowing them to separate overnight.

-

Stock Solution: Prepare a stock solution of the test compound in n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase (e.g., 5 mL of each).

-

Equilibration: Seal the vial and shake it vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).[14]

-

Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm) for 15-30 minutes to ensure complete separation of the two immiscible layers.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

-

P = C_oct / C_aq

-

LogP = log₁₀(P)

-

Caption: Workflow for LogP determination via the shake-flask method.

Conclusion

While a complete experimental dataset for cis-4-(Difluoromethyl)cyclohexanol is not yet consolidated in public literature, this guide provides a robust framework for its characterization. By understanding its structural relationship to well-documented analogues and applying the rigorous, validated protocols described herein, researchers can confidently determine its critical physical properties. This knowledge is indispensable for leveraging the unique potential of this fluorinated building block in the design and development of next-generation pharmaceuticals. The principles and methodologies outlined serve not only as a specific guide for this compound but also as a general template for the physicochemical characterization of novel chemical entities.

References

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 1: Melting Points. Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 01 - Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112756243, 4-(Difluoromethoxy)cyclohexan-1-ol. Retrieved from [Link]

-

Carneiro, M. C., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI. Retrieved from [Link]

-

IUPAC. (2006). Partition coefficients: measurement and calculation. Retrieved from [Link]

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

- Sarr, M., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5293.

- Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs.

-

ChemSrc. (n.d.). trans-4-(Trifluoromethyl)cyclohexanol. Retrieved from [Link]

-

Ben-Hadda, T., et al. (2020). Oxidation of cyclohexanone and/or cyclohexanol catalyzed by Dawson-type polyoxometalates using hydrogen peroxide. ResearchGate. Retrieved from [Link]

-

Stenutz, R. (n.d.). cis-4-methylcyclohexanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21577112, 4-Fluorocyclohexanol. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 0296 - 4-METHYLCYCLOHEXANOL. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z+E)-4-methyl cyclohexanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexanol. Retrieved from [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Thermogravimetry. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 4-methyl- (CAS 589-91-3). Retrieved from [Link]

- He, Z., et al. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8709-8716.

-

National Institute of Standards and Technology. (n.d.). Cyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. cis-4-methylcyclohexanol [stenutz.eu]

- 2. Cyclohexanol - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(Difluoromethoxy)cyclohexan-1-ol | C7H12F2O2 | CID 112756243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluorocyclohexanol | C6H11FO | CID 21577112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. athabascau.ca [athabascau.ca]

- 12. pennwest.edu [pennwest.edu]

- 13. scribd.com [scribd.com]

- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

- 16. old.iupac.org [old.iupac.org]

- 17. diposit.ub.edu [diposit.ub.edu]

The Stereochemistry of Difluoromethylated Cyclohexanols: A Technical Guide for Drug Development Professionals

Abstract

The introduction of the difluoromethyl (CF₂H) group into cyclic scaffolds, particularly cyclohexanols, represents a pivotal strategy in modern medicinal chemistry. This functional group can significantly modulate a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity. However, the true potential of these analogues can only be unlocked through precise control of their three-dimensional arrangement. This guide provides an in-depth exploration of the stereochemical nuances of difluoromethylated cyclohexanols, from rational synthetic design and stereocontrol to definitive conformational analysis. We will delve into the mechanistic underpinnings of key synthetic transformations and detail the advanced analytical techniques required for unambiguous stereochemical assignment, offering researchers and drug developers the foundational knowledge to harness the power of this unique structural motif.

Introduction: The Strategic Importance of the CF₂H Group in Cyclohexanols

The cyclohexane ring is a ubiquitous scaffold in pharmaceuticals, prized for its conformational pre-organization which allows for precise spatial positioning of functional groups to interact with biological targets. When this scaffold is functionalized with a difluoromethyl (CF₂H) group, a unique set of properties emerges. The CF₂H group is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl (OH) or thiol (SH) groups, potentially forming key interactions within a protein binding pocket.[1] Furthermore, the high electronegativity of the fluorine atoms can alter the electronic properties of adjacent functional groups and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

The stereochemical orientation of both the hydroxyl and the difluoromethyl groups on the cyclohexane ring is paramount. The axial or equatorial disposition of these substituents dictates the overall shape of the molecule and its ability to engage with a chiral biological environment. A change in stereochemistry can convert a potent drug candidate into an inactive or even toxic compound. Therefore, a thorough understanding of how to synthesize specific stereoisomers and how to confirm their structure is a critical requirement in the drug development pipeline.

Synthetic Strategies and Stereocontrol

The primary challenge in synthesizing difluoromethylated cyclohexanols lies in controlling the relative and absolute stereochemistry at the two key stereocenters: the carbon bearing the hydroxyl group (C-1) and the carbon bearing the difluoromethyl group. The main strategies revolve around the stereoselective addition of a difluoromethyl nucleophile to a cyclohexanone precursor or through cyclization reactions that forge the ring system with the desired stereochemistry.

Nucleophilic Difluoromethylation of Cyclohexanones

The most direct approach involves the addition of a difluoromethyl anion equivalent to a substituted or unsubstituted cyclohexanone. The stereochemical outcome of this reaction is dictated by the trajectory of the incoming nucleophile, which can attack from either the axial or equatorial face of the carbonyl group.

The choice of the difluoromethylating reagent is crucial. Reagents such as (phenylsulfonyl)difluoromethane (PhSO₂CF₂H) and [(phenylsulfonyl)difluoromethyl]trimethylsilane (Me₃SiCF₂SO₂Ph) are widely used, typically activated by a base to generate the nucleophilic species.[2][3]

Mechanism and Stereochemical Rationale:

The stereoselectivity of the addition is governed by a combination of steric and electronic factors, often explained by the Cieplak or Felkin-Anh models for nucleophilic addition to carbonyls. For an unsubstituted cyclohexanone, the incoming nucleophile must contend with the steric hindrance imposed by the axial hydrogens at the C-3 and C-5 positions.

-

Axial Attack: Leads to the formation of an equatorial alcohol. This pathway is often favored by smaller, less-hindered nucleophiles as it avoids steric clash with the C-2 and C-6 equatorial hydrogens during its approach.

-

Equatorial Attack: Leads to the formation of an axial alcohol. This approach is subject to greater steric hindrance from the axial hydrogens at C-3 and C-5, a phenomenon known as 1,3-diaxial strain.[4][5] Consequently, this pathway is generally less favored, especially with bulky nucleophiles.

The presence of substituents on the cyclohexane ring further complicates the stereochemical outcome. For instance, a bulky substituent at the C-4 position will lock the ring in a specific chair conformation, influencing the accessibility of the axial and equatorial faces of the carbonyl.

Experimental Protocol: Diastereoselective Nucleophilic Difluoromethylation of 4-tert-Butylcyclohexanone

This protocol provides a representative method for the diastereoselective synthesis of cis- and trans-4-tert-butyl-1-(difluoromethyl)cyclohexan-1-ol.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Reagent Addition: Add (phenylsulfonyl)difluoromethane (PhSO₂CF₂H) (1.2 equivalents) to the cooled THF.

-

Base Addition: Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents, 1.0 M in THF) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C to generate the difluoromethyl anion.

-

Substrate Addition: Add a solution of 4-tert-butylcyclohexanone (1.0 equivalent) in anhydrous THF (2 mL) to the reaction mixture.

-

Reaction: Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at -78 °C.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio (dr) of the products can be determined by ¹⁹F NMR spectroscopy of the crude or purified mixture.

Asymmetric and Annulation Strategies

Achieving enantioselectivity requires the use of chiral auxiliaries, catalysts, or reagents. Organocatalysis has emerged as a powerful tool for this purpose. For example, cinchona alkaloid-derived primary amines can catalyze the asymmetric Robinson annulation of α-fluoro-β-ketoesters with chalcones to produce fluorinated cyclohexenones with high enantiomeric excess (ee) and diastereomeric ratios.[6][7][8] These cyclohexenone intermediates can then be stereoselectively reduced to the desired difluoromethylated cyclohexanols.

Stereochemical Assignment and Conformational Analysis

Unambiguous determination of both relative and absolute stereochemistry is non-trivial and requires a multi-pronged analytical approach.

The A-Value and Conformational Preference of the CF₂H Group

The conformational preference of a substituent on a cyclohexane ring is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[9] A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[4][5] The difluoromethyl group has a significant A-value, experimentally determined to be approximately 1.85 kcal/mol.[9] This is larger than a methyl group (A ≈ 1.7 kcal/mol), indicating a strong preference for the equatorial position.

This inherent preference is a key factor in predicting the most stable conformation of a difluoromethylated cyclohexanol. For a trans-1,4-disubstituted derivative, the conformation with both the CF₂H and OH groups in equatorial positions will be heavily favored. For a cis-isomer, one group must be axial, and the other equatorial; the most stable conformer will place the group with the larger A-value (the CF₂H group) in the equatorial position.[10]

Advanced NMR Techniques for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of these molecules in solution. Due to the presence of fluorine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required.

-

¹⁹F NMR: This is often the simplest starting point. The chemical shift of the CF₂H group is highly sensitive to its environment.[11] In a mixture of diastereomers, separate signals will typically be observed for the axial and equatorial CF₂H groups, allowing for quantification of the diastereomeric ratio.

-

¹H NMR: The key diagnostic signal is that of the proton on the carbon bearing the hydroxyl group (the carbinol proton).

-

Axial Proton: When the carbinol proton is axial, it has a trans-diaxial relationship with the axial protons at C-2 and C-6. This results in a large coupling constant (J-value) of approximately 10-13 Hz, appearing as a triplet or triplet of doublets. This indicates an equatorial hydroxyl group .

-

Equatorial Proton: An equatorial carbinol proton has gauche relationships with its neighbors, resulting in smaller coupling constants (J ≈ 2-5 Hz) and a broad singlet or narrow multiplet appearance. This is indicative of an axial hydroxyl group .

-

-

2D NMR Experiments:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is invaluable for determining through-space proximity. A strong NOE correlation between the proton of the CF₂H group and the axial protons at C-3 and C-5 would provide definitive evidence for an axial CF₂H group. Conversely, the absence of this correlation suggests an equatorial position.

-

HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): These experiments correlate proton signals with their directly attached (HSQC) or long-range coupled (HMBC) carbon atoms. This is essential for assigning the complex ¹H and ¹³C spectra.

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): The ¹H-¹⁹F HOESY experiment can directly probe the spatial relationship between protons and fluorine atoms, providing unambiguous evidence for relative stereochemistry.

-

Table 1: Summary of Diagnostic NMR Data for Stereochemical Assignment

| Parameter | Axial Substituent (e.g., -OH) | Equatorial Substituent (e.g., -OH) |

| Carbinol ¹H Signal | Equatorial Proton | Axial Proton |

| ¹H Linewidth/Multiplicity | Broad singlet / narrow multiplet | Triplet or triplet of doublets |

| ¹H-¹H Coupling Constant (J) | ~2-5 Hz | ~10-13 Hz |

| Key NOESY Correlation | Correlation to axial C-2/C-6 protons | Correlation to equatorial C-2/C-6 protons |

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of both relative and absolute stereochemistry. This solid-state structure provides precise bond lengths, bond angles, and torsional angles, confirming the chair conformation and the axial/equatorial positions of all substituents. This data is often used to validate the assignments made by NMR spectroscopy.

Conclusion and Future Outlook

The stereocontrolled synthesis of difluoromethylated cyclohexanols is a challenging yet highly rewarding endeavor in medicinal chemistry. A deep, mechanistic understanding of nucleophilic addition reactions and the strategic application of modern asymmetric catalysis are essential for accessing stereochemically pure compounds. Mastery of advanced NMR techniques, underpinned by a solid grasp of conformational analysis principles, is critical for the accurate structural elucidation of these complex molecules. As the demand for more sophisticated and effective therapeutics continues to grow, the ability to rationally design and synthesize specific stereoisomers of difluoromethylated cyclohexanols will remain a key enabling technology in the pursuit of novel drug candidates.

References

-

Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Semantic Scholar. [Link]

-

Yi, W.-B., et al. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. Molecules. [Link]

-

Yi, W.-B., et al. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. R Discovery. [Link]

-

Hu, J. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

-

Prakash, G. K. S., & Hu, J. (2007). Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Accounts of Chemical Research. [Link]

-

Yi, W.-B., et al. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. ResearchGate. [Link]

-

Ni, C., et al. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry. [Link]

-

Liu, Q., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules. [Link]

-

OpenOChem Learn. (n.d.). Conformational Analysis. OpenOChem Learn. [Link]

-

Organic Chemistry. (2020). Conformational analysis of Substituted Cyclohexanes. YouTube. [Link]

Sources

- 1. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. youtube.com [youtube.com]

- 11. jeolusa.com [jeolusa.com]

Conformational analysis of cis-4-(Difluoromethyl)cyclohexanol

An In-depth Technical Guide to the Conformational Analysis of cis-4-(Difluoromethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂), in particular, serves as a fascinating bioisostere for hydroxyl or thiol moieties, capable of acting as a hydrogen bond donor. Its influence on molecular conformation, however, is complex and governed by a subtle interplay of steric and stereoelectronic effects. This guide provides an in-depth analysis of cis-4-(Difluoromethyl)cyclohexanol, a model system for understanding these interactions. We will explore the conformational landscape of this molecule, detailing the experimental and computational methodologies required for its rigorous characterization. This document is intended for researchers in drug development and organic chemistry, providing both the theoretical foundation and practical protocols necessary to dissect complex conformational equilibria in fluorinated alicyclic systems.

Introduction: The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates has become a prevalent strategy for optimizing pharmacological profiles. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for fine-tuning of a molecule's electronic and steric characteristics. The difluoromethyl group, with its ability to act as a hydrogen bond donor and its distinct lipophilicity, presents a compelling functional group for medicinal chemists.